N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine
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Overview
Description
N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that contains pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine typically involves the reaction of 5-chloropyridin-2-amine with 4-pyridin-4-yl-1,3-thiazole-2-amine under specific conditions. One common method involves the use of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, which facilitates the Michael addition amidation reaction . The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(5-aminopyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine.
Substitution: Formation of N-(5-methoxypyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide
- N-(5-chloropyridin-2-yl)-N’-(2,4-dichlorophenyl)thiourea
- N-(5-chloropyridin-2-yl)-N’-(4-methoxyphenyl)thiourea
Uniqueness
N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine is unique due to its specific combination of pyridine and thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivity and developing novel therapeutic agents .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-1-2-12(16-7-10)18-13-17-11(8-19-13)9-3-5-15-6-4-9/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISJGQYFFFIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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